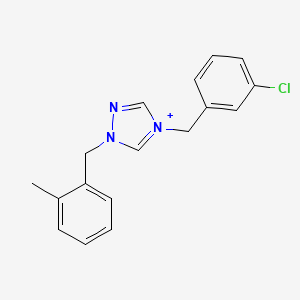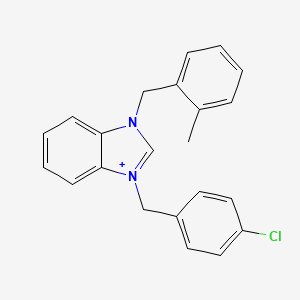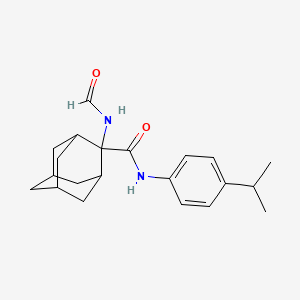
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both chlorobenzyl and methylbenzyl groups in its structure suggests potential unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with appropriate benzyl halides under basic conditions. A common method includes:
Starting Materials: 1,2,4-triazole, 3-chlorobenzyl chloride, and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Procedure: The 1,2,4-triazole is first deprotonated by the base, followed by the addition of benzyl halides to form the desired triazolium salt.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical agents.
Agriculture: As a component in the formulation of agrochemicals.
Materials Science: In the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes or receptors. The triazolium moiety can participate in hydrogen bonding and electrostatic interactions, influencing the activity of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-methyl-1H-1,2,4-triazol-4-ium: Lacks the chlorobenzyl group, which may affect its reactivity and applications.
4-(2-Chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with a different position of the chlorine atom, potentially altering its properties.
Uniqueness
The presence of both 3-chlorobenzyl and 2-methylbenzyl groups in 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C17H17ClN3+ |
|---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-5-2-3-7-16(14)11-21-13-20(12-19-21)10-15-6-4-8-17(18)9-15/h2-9,12-13H,10-11H2,1H3/q+1 |
InChI-Schlüssel |
ZALKGWPOCJKEHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)

![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)

![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
